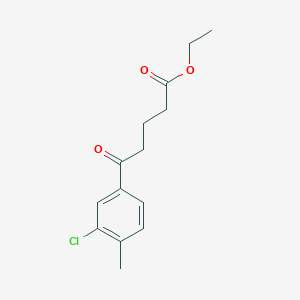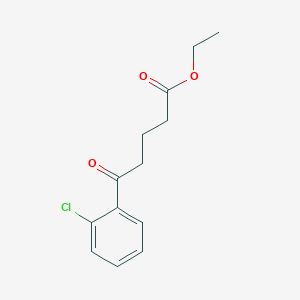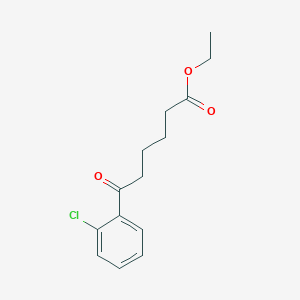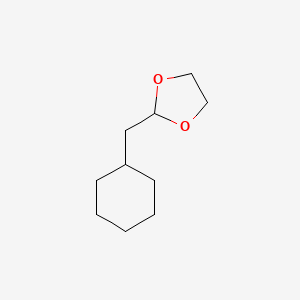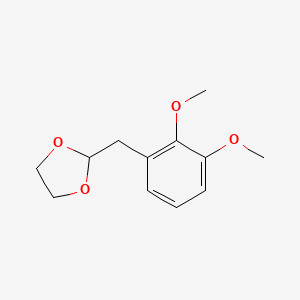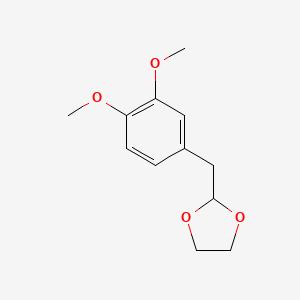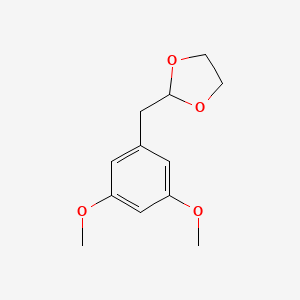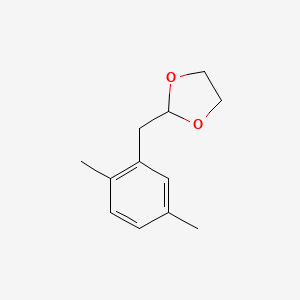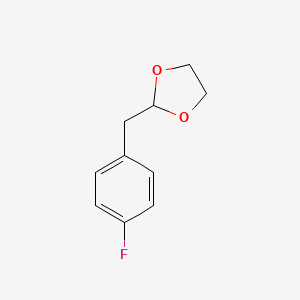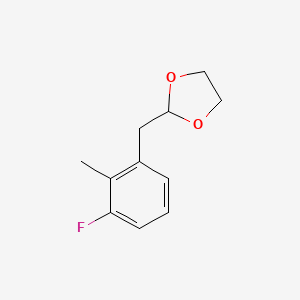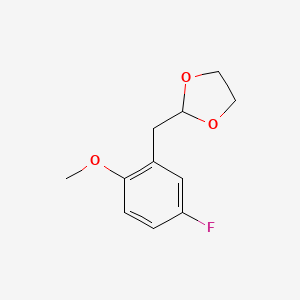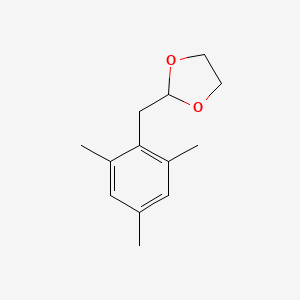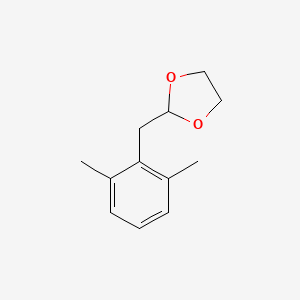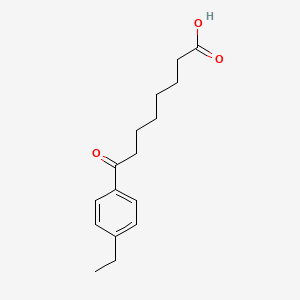
8-(4-乙基苯基)-8-氧代辛酸
描述
8-(4-Ethylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of an ethyl-substituted phenyl group and a ketone functional group on an octanoic acid backbone
科学研究应用
8-(4-Ethylphenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
A structurally similar compound, (4-ethylphenyl)sulfamic acid, has been reported to interact with the receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Biochemical Pathways
For instance, (4-Ethylphenyl)sulfamic acid is known to interact with the Receptor-type tyrosine-protein phosphatase beta, which is involved in several signaling pathways
生化分析
Biochemical Properties
8-(4-Ethylphenyl)-8-oxooctanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor-type tyrosine-protein phosphatase beta, which is involved in cellular signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. This compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Cellular Effects
The effects of 8-(4-Ethylphenyl)-8-oxooctanoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, 8-(4-Ethylphenyl)-8-oxooctanoic acid can alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 8-(4-Ethylphenyl)-8-oxooctanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, 8-(4-Ethylphenyl)-8-oxooctanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 8-(4-Ethylphenyl)-8-oxooctanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 8-(4-Ethylphenyl)-8-oxooctanoic acid can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 8-(4-Ethylphenyl)-8-oxooctanoic acid vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 8-(4-Ethylphenyl)-8-oxooctanoic acid can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
8-(4-Ethylphenyl)-8-oxooctanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the metabolism of fatty acids and other lipids, leading to changes in lipid profiles and energy homeostasis . Additionally, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance.
Transport and Distribution
The transport and distribution of 8-(4-Ethylphenyl)-8-oxooctanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . Understanding the transport mechanisms of 8-(4-Ethylphenyl)-8-oxooctanoic acid is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
8-(4-Ethylphenyl)-8-oxooctanoic acid exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The subcellular distribution of 8-(4-Ethylphenyl)-8-oxooctanoic acid is crucial for understanding its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Ethylphenyl)-8-oxooctanoic acid typically involves the reaction of 4-ethylbenzaldehyde with octanoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 70°C and stirred for an extended period, often 24 hours, to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Purification is typically achieved through techniques such as column chromatography.
化学反应分析
Types of Reactions: 8-(4-Ethylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 8-(4-Ethylphenyl)-8-oxooctanoic acid derivatives with additional carboxylic acid groups.
Reduction: Formation of 8-(4-Ethylphenyl)-8-hydroxyoctanoic acid.
Substitution: Formation of halogenated derivatives of 8-(4-Ethylphenyl)-8-oxooctanoic acid.
相似化合物的比较
8-Phenyl-8-oxooctanoic acid: Lacks the ethyl substitution on the phenyl ring.
8-(4-Methylphenyl)-8-oxooctanoic acid: Contains a methyl group instead of an ethyl group on the phenyl ring.
8-(4-Isopropylphenyl)-8-oxooctanoic acid: Contains an isopropyl group on the phenyl ring.
Uniqueness: 8-(4-Ethylphenyl)-8-oxooctanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s steric and electronic properties, making it distinct from its analogs.
属性
IUPAC Name |
8-(4-ethylphenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-13-9-11-14(12-10-13)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOPEAQEGUGBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645421 | |
| Record name | 8-(4-Ethylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-35-0 | |
| Record name | 8-(4-Ethylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


